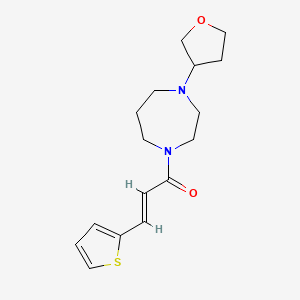
(E)-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C16H22N2O2S and its molecular weight is 306.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(E)-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a synthetic compound characterized by its unique molecular structure, which includes a diazepane ring and a thiophene moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and neuropharmacological effects.
Structural Characteristics
The structural formula of the compound is represented as follows:
This structure features:
- A diazepane ring , which is known for its role in various pharmacological activities.
- A tetrahydrofuran group , contributing to the compound's solubility and reactivity.
- A thiophene unit , which can enhance biological interactions due to its electron-rich nature.
Antimicrobial Activity
Studies have indicated that compounds with similar frameworks exhibit significant antimicrobial properties. For instance, the compound's structural analogs have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds typically range from 31.25 to 62.5 µg/mL against standard bacterial strains .
Anticancer Properties
Research into the anticancer potential of this compound has revealed promising results. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines. For example, compounds with similar structures have been shown to exhibit cytotoxic effects in hypopharyngeal tumor cells, suggesting that this compound may also possess anticancer activity through mechanisms such as cell cycle arrest and apoptosis induction .
Neuropharmacological Effects
The diazepane component of the compound suggests potential interactions with central nervous system receptors. Preliminary studies indicate that it may act as an agonist or antagonist at specific neurotransmitter receptors, influencing pathways related to anxiety and depression . Further research is needed to elucidate these mechanisms fully.
The biological activity of this compound likely involves multiple pathways:
- Receptor Interaction : The compound may modulate receptor activity through binding to specific sites on enzymes or receptors, affecting various biochemical pathways.
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic processes, contributing to its antimicrobial and anticancer effects.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Demonstrated antimicrobial activity against E. coli with MIC values of 40 µg/mL. |
| Study 2 | Showed cytotoxicity in FaDu hypopharyngeal tumor cells, inducing apoptosis more effectively than reference drugs like bleomycin. |
| Study 3 | Investigated neuropharmacological effects; suggested potential for modulation of CNS receptors based on diazepane structure. |
Properties
IUPAC Name |
(E)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]-3-thiophen-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2S/c19-16(5-4-15-3-1-12-21-15)18-8-2-7-17(9-10-18)14-6-11-20-13-14/h1,3-5,12,14H,2,6-11,13H2/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJLFGGZUMPBPPK-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C=CC2=CC=CS2)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN(C1)C(=O)/C=C/C2=CC=CS2)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














